molecular formula C13H18N2O2 B7981041 tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Cat. No.: B7981041
M. Wt: 234.29 g/mol
InChI Key: JDIZUVIYUJNAGP-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. A common route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and tert-butyl acrylate.

    Cyclization: The key step involves cyclization to form the naphthyridine core. This can be achieved through a condensation reaction under acidic or basic conditions.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate can undergo oxidation reactions to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be used to modify the naphthyridine ring or the ester group.

    Substitution: Various substitution reactions can be performed on the naphthyridine ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine-7-carboxylic acid, while reduction could produce 5,6-dihydro-1,7-naphthyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of naphthyridines are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,7-naphthyridine-7(8H)-carboxylate
  • tert-Butyl 5,6-dihydro-1,8-naphthyridine-7(8H)-carboxylate
  • tert-Butyl 5,6-dihydro-1,7-quinoline-7(8H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h4-5,7H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIZUVIYUJNAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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